[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate

Medicinal Chemistry Prodrug Design Peptide Chemistry

Researchers requiring a stable, protected phenylalanine building block for prodrug design often face limited options with the requisite hydrolytic sensitivity. This N-glycyl-4-acetoxy-L-phenylalaninamide solves that problem by combining a terminal primary amide with a hydrolytically labile 4-acetoxy ester-enabling esterase-dependent activation and selective deprotection under mild basic conditions. - Purity: ≥95% (HPLC), ensuring reproducibility in enzymatic hydrolysis and cellular assays. - MW: 279.29 g/mol; MF: C13H17N3O4; supplied as a white to off-white solid. - BenchChem maintains this compound in stock with multiple packaging options and immediate global dispatch, reducing lead-time risk for time-sensitive medicinal chemistry projects.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
Cat. No. B12337894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
InChIInChI=1S/C13H17N3O4/c1-8(17)20-10-4-2-9(3-5-10)6-11(13(15)19)16-12(18)7-14/h2-5,11H,6-7,14H2,1H3,(H2,15,19)(H,16,18)/t11-/m0/s1
InChIKeyHXSSLJWKYNVTSP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for [4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] Acetate: Chemical Class and Baseline Characteristics


[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate is an amino acid derivative, specifically an N-glycyl-4-acetoxy-L-phenylalaninamide. The compound features a protected phenolic acetate ester, a glycyl amide N-terminus, and a primary amide C-terminus, classifying it as a modified phenylalanine dipeptide analog. Its molecular formula is C13H17N3O4 (MW 279.29 g/mol), and the commercially available material is typically offered at 95% purity . This compound is structurally distinct from common unprotected tripeptides like Gly-Phe-Gly (also C13H17N3O4) due to the presence of the hydrolytically labile 4-acetoxy group and the terminal amide.

Why In-Class Analogs Cannot Substitute for [4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] Acetate in Quantitative Research


Compounds with the same molecular formula, such as Gly-Gly-Phe-OH or Phe-Gly-Gly-OH, lack the 4-acetoxy functional group. The acetate ester serves as a critical handle for enzymatic or chemical hydrolysis, enabling controlled release of the free phenol. This functional group dictates unique stability, reactivity, and biological activation profiles that are absent in simple, unprotected peptide isosteres . Similarly, non-acetylated analogs like H-Gly-Tyr-NH₂ do not provide the same degree of lipophilic masking or esterase-dependent activation, which are essential for applications in prodrug design and targeted delivery research. The specific combination of the 4-acetoxy protection and the terminal amide in the target compound cannot be replicated by generic tripeptide alternatives.

Quantitative Differentiation of [4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] Acetate


Critical Data Gap: Lack of High-Strength Comparative Evidence

A comprehensive search of primary research papers, patents, and authoritative databases failed to yield any direct head-to-head comparison or cross-study comparable quantitative data for [4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate against a specific named analog. No kinetic data (e.g., hydrolysis rates, enzyme kinetics), bioactivity data (e.g., IC50, Ki), or stability data (e.g., plasma half-life) with a clear comparator were found in the accessible, non-excluded literature [1]. The information available is limited to supplier-provided specifications (molecular formula, purity). Therefore, differentiation must currently rely on the distinct chemical structure and the qualitative functional implications of its 4-acetoxy group, rather than on verified quantitative superiority.

Medicinal Chemistry Prodrug Design Peptide Chemistry

Application Scenarios for [4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] Acetate Based on Structural Inference


Synthesis of Esterase-Activated Phenolic Prodrugs

The 4-acetoxy group is a known prodrug moiety for phenolic hydroxyls. This compound can serve as a protected building block for the synthesis of investigational drugs where the active metabolite is a free phenol, and a glycyl N-terminus is required for recognition by specific aminopeptidases or transporters . This is a qualitative application inferred from the structure, not supported by direct quantitative evidence for this compound.

Peptidomimetic Probe Development

The compound's modified dipeptide backbone (N-terminal glycine, C-terminal primary amide) makes it a candidate for creating peptidomimetics resistant to carboxypeptidase degradation while incorporating a hydrolyzable acetate reporter for cellular assays. This scenario is structurally plausible but lacks direct experimental validation in the available literature .

Controlled Chemical Hydrolysis Studies

The phenyl acetate ester can be selectively hydrolyzed under mild basic conditions. This compound could be used as a substrate in method development for studying ester hydrolysis kinetics compared to other protecting groups (e.g., benzoates, carbonates) in a systematic, internal study design. This is a suggested use case, not a proven application .

Quote Request

Request a Quote for [4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.